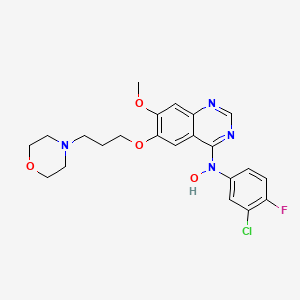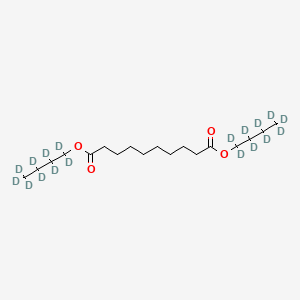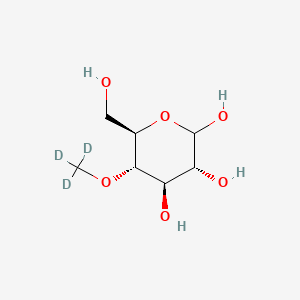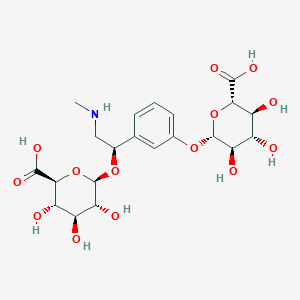
2'-OH-2,3',6-Tribromodiphenyl Ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-OH-2,3’,6-Tribromodiphenyl Ether: is a brominated diphenyl ether compound with the molecular formula C12H7Br3O2 and a molecular weight of 422.895 g/mol . This compound is known for its use in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-OH-2,3’,6-Tribromodiphenyl Ether typically involves the bromination of diphenyl ether derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst or under specific temperature and solvent conditions .
Industrial Production Methods
Industrial production methods for 2’-OH-2,3’,6-Tribromodiphenyl Ether are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
2’-OH-2,3’,6-Tribromodiphenyl Ether undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in debrominated products.
Substitution: The hydroxyl group and bromine atoms can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce debrominated diphenyl ethers .
Scientific Research Applications
2’-OH-2,3’,6-Tribromodiphenyl Ether has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference material in analytical chemistry.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the development of flame retardants and other industrial chemicals
Mechanism of Action
The mechanism of action of 2’-OH-2,3’,6-Tribromodiphenyl Ether involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,4’,6-Tribromodiphenyl Ether: Another brominated diphenyl ether with similar properties but different bromination patterns.
2,3,4-Tribromodiphenyl Ether: Differently substituted brominated diphenyl ether with distinct chemical and biological properties.
Uniqueness
2’-OH-2,3’,6-Tribromodiphenyl Ether is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This uniqueness makes it valuable for specific research applications where other brominated diphenyl ethers may not be suitable .
Properties
Molecular Formula |
C12H7Br3O2 |
|---|---|
Molecular Weight |
422.89 g/mol |
IUPAC Name |
2-bromo-6-(2,6-dibromophenoxy)phenol |
InChI |
InChI=1S/C12H7Br3O2/c13-7-3-2-6-10(11(7)16)17-12-8(14)4-1-5-9(12)15/h1-6,16H |
InChI Key |
ZKCAFFWTMLKRSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)OC2=C(C=CC=C2Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-cyclopropyl-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B13849066.png)

![[(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-2-methylidene-3-oxo-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13849073.png)
![rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol-d3](/img/structure/B13849074.png)



![2-[(3-bromo-5-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13849096.png)

![3-Pyridin-3-ylpyrazolo[1,5-a]pyridine](/img/structure/B13849115.png)

![[2R-(2R*,3R*,11R*,12R*)]-N,N,N',N',N'',N'',N''',N'''-Octamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11,12-tetracarboxamide](/img/structure/B13849133.png)
![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-10-[[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]methoxyimino]-oxacyclotetradecan-2-one](/img/structure/B13849142.png)
![N-[2-methoxy-5-methyl-4-(1-methylpiperidin-4-yl)phenyl]formamide](/img/structure/B13849149.png)
